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molecular formula C10H11NO5 B8588951 Methyl 3-ethoxy-4-nitrobenzoate

Methyl 3-ethoxy-4-nitrobenzoate

Cat. No. B8588951
M. Wt: 225.20 g/mol
InChI Key: SBTFAEIYDGRTIC-UHFFFAOYSA-N
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Patent
US07803822B2

Procedure details

To a mixed solution of methyl 3-ethoxy-4-nitrobenzoate (6.05 g) in methanol (100 ml) and THF (100 ml) was added 10% Pd/C (50% wet, 0.60 g), and the mixture was stirred under a hydrogen atmosphere overnight. The reaction mixture was filtered through celite, and the filtrate was evaporated under reduced pressure to give a crude product (5.21 g) of the title compound. The obtained crude product was used for the next reaction without further purification.
Quantity
6.05 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:5]=[C:6]([CH:11]=[CH:12][C:13]=1[N+:14]([O-])=O)[C:7]([O:9][CH3:10])=[O:8])[CH3:2]>CO.C1COCC1.[Pd]>[NH2:14][C:13]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][C:4]=1[O:3][CH2:1][CH3:2]

Inputs

Step One
Name
Quantity
6.05 g
Type
reactant
Smiles
C(C)OC=1C=C(C(=O)OC)C=CC1[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred under a hydrogen atmosphere overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a crude product (5.21 g) of the title compound
CUSTOM
Type
CUSTOM
Details
The obtained crude product
CUSTOM
Type
CUSTOM
Details
was used for the next reaction without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=C(C=C(C(=O)OC)C=C1)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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